molecular formula C22H30N2O3S B14998747 N-cyclohexyl-2-[furan-2-ylmethyl-(2-thiophen-2-ylacetyl)amino]-2-methylbutanamide

N-cyclohexyl-2-[furan-2-ylmethyl-(2-thiophen-2-ylacetyl)amino]-2-methylbutanamide

Cat. No.: B14998747
M. Wt: 402.6 g/mol
InChI Key: MKLKKCFIJALGBZ-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-2-{N-[(FURAN-2-YL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDO}-2-METHYLBUTANAMIDE is a complex organic compound that features a combination of cyclohexyl, furan, thiophene, and acetamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-2-{N-[(FURAN-2-YL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDO}-2-METHYLBUTANAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common synthetic routes may include:

    Formation of the Furan-2-yl Methyl Intermediate: This step involves the reaction of furan with a suitable methylating agent.

    Synthesis of the Thiophene-2-yl Acetamido Intermediate: Thiophene is reacted with acetic anhydride and an amine to form the acetamido derivative.

    Coupling of Intermediates: The furan and thiophene intermediates are coupled using a cyclohexylamine derivative under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to achieve maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-2-{N-[(FURAN-2-YL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDO}-2-METHYLBUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The acetamido group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furan and thiophene derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

N-CYCLOHEXYL-2-{N-[(FURAN-2-YL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDO}-2-METHYLBUTANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-2-{N-[(FURAN-2-YL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDO}-2-METHYLBUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-CYCLOHEXYL-2-{N-[(FURAN-2-YL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDO}-2-METHYLBUTANAMIDE: can be compared with other compounds containing furan, thiophene, and acetamido groups.

    N-CYCLOHEXYL-2-{N-[(FURAN-2-YL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDO}-2-METHYLBUTANAMIDE: is unique due to its specific combination of functional groups and structural features.

Uniqueness

The uniqueness of N-CYCLOHEXYL-2-{N-[(FURAN-2-YL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDO}-2-METHYLBUTANAMIDE lies in its ability to undergo diverse chemical reactions and its potential applications in various fields of research. Its combination of cyclohexyl, furan, thiophene, and acetamido groups provides a versatile platform for further chemical modifications and studies.

Properties

Molecular Formula

C22H30N2O3S

Molecular Weight

402.6 g/mol

IUPAC Name

N-cyclohexyl-2-[furan-2-ylmethyl-(2-thiophen-2-ylacetyl)amino]-2-methylbutanamide

InChI

InChI=1S/C22H30N2O3S/c1-3-22(2,21(26)23-17-9-5-4-6-10-17)24(16-18-11-7-13-27-18)20(25)15-19-12-8-14-28-19/h7-8,11-14,17H,3-6,9-10,15-16H2,1-2H3,(H,23,26)

InChI Key

MKLKKCFIJALGBZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)NC1CCCCC1)N(CC2=CC=CO2)C(=O)CC3=CC=CS3

Origin of Product

United States

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